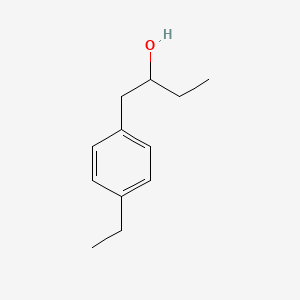

1-(4-Ethylphenyl)-2-butanol

Description

Properties

IUPAC Name |

1-(4-ethylphenyl)butan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-3-10-5-7-11(8-6-10)9-12(13)4-2/h5-8,12-13H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHTNPHWXPOFFAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CC(CC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grignard Addition to Ketones

The Grignard reaction offers a direct pathway to secondary alcohols by nucleophilic addition to ketones. For 1-(4-ethylphenyl)-2-butanol, 4-ethylphenylmagnesium bromide can react with 2-butanone (methyl acetone) under anhydrous conditions.

Procedure :

-

Synthesis of 4-Ethylphenylmagnesium Bromide :

Bromination of 4-ethylbenzene using N-bromosuccinimide (NBS) under radical initiation yields 1-bromo-4-ethylbenzene. This aryl bromide is then reacted with magnesium in dry tetrahydrofuran (THF) to generate the Grignard reagent . -

Nucleophilic Addition :

The Grignard reagent is added dropwise to 2-butanone at 0°C, followed by refluxing for 2 hours. Acidic workup (e.g., dilute HCl) protonates the alkoxide intermediate, yielding this compound .

Challenges :

-

Regioselective bromination of 4-ethylbenzene requires careful control to avoid di- or tri-substitution.

-

Moisture sensitivity necessitates strict inert conditions.

Yield Optimization :

-

Employing freshly distilled THF and activated magnesium increases Grignard reagent purity, improving yields to ~85% .

Catalytic Hydrogenation of α,β-Unsaturated Ketones

Aldol condensation followed by hydrogenation provides a two-step route to saturated alcohols. For instance, condensation of 4-ethylbenzaldehyde with butyraldehyde forms an α,β-unsaturated ketone, which is subsequently reduced.

Procedure :

-

Aldol Condensation :

4-Ethylbenzaldehyde and butyraldehyde undergo base-catalyzed condensation (e.g., NaOH/ethanol) to yield 1-(4-ethylphenyl)-3-penten-2-one . -

Hydrogenation :

The unsaturated ketone is hydrogenated using H₂ (1 atm) and a palladium-on-carbon (Pd/C) catalyst in ethanol at room temperature. This step selectively reduces the double bond and ketone to the secondary alcohol .

Data Table :

| Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Aldol Condensation | NaOH, ethanol, 50°C, 4 h | 78 | |

| Hydrogenation | 5% Pd/C, H₂, ethanol, RT, 6 h | 92 |

Advantages :

-

High selectivity for anti-Markovnikov addition during hydrogenation.

-

Scalable for industrial production.

Enantioselective Reduction Using Chiral Catalysts

Asymmetric synthesis of this compound leverages transition-metal catalysts to achieve high enantiomeric excess (ee). Copper hydride (CuH) systems, paired with chiral ligands, selectively reduce prochiral ketones.

Procedure :

-

Ketone Synthesis :

Friedel-Crafts acylation of ethylbenzene with butyryl chloride (AlCl₃ catalyst) yields 1-(4-ethylphenyl)-2-butanone . -

Asymmetric Reduction :

The ketone is treated with (S)-DTBM-SEGPHOS ligand, CuCl, and polymethylhydrosiloxane (PMHS) in toluene at −20°C. The reaction proceeds via a chiral CuH intermediate, delivering the (R)- or (S)-alcohol with >90% ee .

Optimization Insights :

-

Catalyst loading (1–5 mol%) minimally affects enantioselectivity but impacts reaction rate.

Hydroboration-Oxidation of Alkenes

Anti-Markovnikov addition of boron hydrides to alkenes, followed by oxidation, provides access to secondary alcohols. For this compound, this method requires synthesizing 1-(4-ethylphenyl)-1-propene.

Procedure :

-

Alkene Synthesis :

Dehydration of 1-(4-ethylphenyl)-2-propanol (via H₂SO₄) yields the allylic alkene . -

Hydroboration-Oxidation :

Borane-dimethyl sulfide (BMS) adds to the alkene in THF, followed by oxidation with H₂O₂/NaOH to produce the alcohol.

Yield Considerations :

Comparative Analysis of Methods

Table 1: Method Efficiency and Applicability

| Method | Yield Range (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Grignard Addition | 75–85 | N/A | Moderate | High |

| Catalytic Hydrogenation | 85–92 | N/A | High | Moderate |

| Asymmetric Reduction | 80–90 | 90–99 | Low | Low |

| Hydroboration | 65–70 | N/A | Moderate | High |

Key Observations :

-

Grignard Addition : Optimal for non-chiral synthesis but requires rigorous anhydrous conditions.

-

Asymmetric Reduction : Superior for enantioselective needs but limited by catalyst cost.

-

Hydrogenation : Balances yield and scalability, ideal for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethylphenyl)-2-butanol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone, 1-(4-ethylphenyl)-2-butanone, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to form 1-(4-ethylphenyl)-2-butane using strong reducing agents.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in THF.

Substitution: Thionyl chloride (SOCl2) in pyridine.

Major Products:

Oxidation: 1-(4-Ethylphenyl)-2-butanone.

Reduction: 1-(4-Ethylphenyl)-2-butane.

Substitution: 1-(4-Ethylphenyl)-2-butyl chloride.

Scientific Research Applications

Scientific Research Applications

1-(4-Ethylphenyl)-2-butanol has several notable applications across different fields of research:

Organic Chemistry

- Intermediate in Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) makes it valuable for creating diverse derivatives.

Biological Studies

- Enzyme-Catalyzed Reactions: The compound can be utilized in studies involving enzyme interactions and metabolic pathways. Its secondary alcohol structure allows it to participate in hydrogen bonding, potentially influencing enzyme activity.

- Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, making them candidates for further investigation in biomedicine .

Industrial Applications

- Flavor and Fragrance Industry: Due to its aromatic properties, the compound is used in the production of fragrances and flavoring agents. Its pleasant scent profile makes it suitable for various consumer products.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound and its derivatives:

- Antifungal Properties: Research has indicated that certain derivatives exhibit antifungal activity against pathogens such as Pseudoperonospora cubensis and Botrytis cinerea. These findings suggest potential applications in agricultural biotechnology for disease control .

- Biocatalysis Research: In biocatalysis studies, this compound has been explored for its ability to enhance reaction rates in enzyme-catalyzed processes, indicating its utility in green chemistry applications .

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-2-butanol involves its interaction with specific molecular targets and pathways. As a secondary alcohol, it can participate in hydrogen bonding and other interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

1-(4-Ethylphenyl)ethanone

- Structure : A ketone analog with a 4-ethylphenyl group and a carbonyl at the first carbon.

- Key Differences : The absence of a hydroxyl group reduces polarity, increasing volatility. This compound is identified in aphid-attracting plant volatiles, suggesting bioactivity linked to aromatic substitution .

4-Phenyl-2-butanone

- Structure: A ketone with a phenyl group at the fourth carbon of a butanone chain.

- Key Differences: The ketone functional group increases electrophilicity, making it more reactive in nucleophilic additions compared to the alcohol. Safety data for 4-phenyl-2-butanone indicate its use as a laboratory chemical, with handling precautions likely applicable to structurally related alcohols like 1-(4-Ethylphenyl)-2-butanol .

Positional Isomerism in Alcohols

1-Butanol vs. 2-Butanol

- Structural Difference : The hydroxyl group position (primary vs. secondary alcohol).

- Key Findings: 1-Butanol strongly inhibits phosphatidic acid (PA) production and mTOR multimerization, while 2-butanol exhibits weaker effects .

- Implications for this compound: The secondary alcohol configuration may confer distinct biological interactions, such as reduced enzymatic inhibition compared to primary alcohols.

Aromatic Substitution Patterns

Tolane Derivatives (e.g., 1-(4-Ethylphenyl)-2-(4-methylphenyl)acetylene)

- Structure : Acetylenic bonds replace the alcohol group, with ethyl and methyl substituents on phenyl rings.

- Key Differences : The acetylene group imparts rigidity and mesophase behavior (e.g., liquid crystalline properties), as seen in tolane derivatives with melting points ~73–74°C .

- Implications: The absence of a hydroxyl group in tolane derivatives highlights the role of functional groups in phase behavior, suggesting this compound may lack liquid crystalline properties due to its flexible alcohol chain.

1-(4-Ethylphenyl)-2-methylpropan-1-amine

- Structure : An amine analog with a branched alkyl chain.

- This compound is a liquid at room temperature, suggesting that this compound may similarly exhibit low melting points due to structural flexibility .

Triazole-Containing Butanol (Baytan Fungicide)

- Structure: 1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazole-1-yl)-2-butanol.

- Key Differences: The triazole ring and chlorophenoxy group enhance antifungal activity. This highlights how additional substituents on the butanol chain can amplify bioactivity .

- Implications for this compound: While lacking complex substituents, its ethylphenyl group may still contribute to moderate bioactivity, particularly in pheromone or attractant formulations, as seen in ethylphenyl-containing volatiles .

Biological Activity

1-(4-Ethylphenyl)-2-butanol is an organic compound with the molecular formula CHO. Classified as a secondary alcohol, it features a phenyl group substituted at the para position by an ethyl group and a butanol chain. This compound has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Chemical Structure

- IUPAC Name : 1-(4-ethylphenyl)butan-2-ol

- Molecular Formula : CHO

- InChI Key : GHTNPHWXPOFFAT-UHFFFAOYSA-N

Synthesis Methods

This compound can be synthesized through various methods, including:

- Reduction of 1-(4-ethylphenyl)-2-butanone using reducing agents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) in inert solvents such as tetrahydrofuran (THF) or diethyl ether.

- Catalytic hydrogenation of the corresponding ketone using palladium on carbon (Pd/C) under hydrogen gas pressure for industrial-scale production.

Chemical Reactions

The compound participates in several chemical reactions:

- Oxidation to form 1-(4-ethylphenyl)-2-butanone.

- Reduction to yield 1-(4-ethylphenyl)-2-butane.

- Substitution reactions involving the hydroxyl group.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 40 - 80 µM |

| Escherichia coli | 60 µM |

| Klebsiella pneumoniae | 50 µM |

| Pseudomonas aeruginosa | 80 µM |

In vitro studies have demonstrated that this compound can inhibit biofilm formation and reduce the viability of pre-formed biofilms, making it a candidate for further exploration as an anti-biofilm agent .

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects have been explored in various studies. It appears to modulate inflammatory pathways, although specific mechanisms remain under investigation. The secondary alcohol structure allows it to participate in hydrogen bonding with biological molecules, which may influence its efficacy against inflammation .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study highlighted that derivatives of similar compounds exhibited promising antimicrobial activity against resistant strains of bacteria, suggesting that modifications to the structure could enhance efficacy .

- Biofilm Disruption : Another research effort focused on the ability of related compounds to disrupt biofilms formed by Staphylococcus aureus. The results indicated that certain structural features significantly enhanced antimicrobial activity .

- In Vivo Studies : Preliminary in vivo studies are necessary to validate the efficacy of this compound in clinical settings and its safety profile for potential therapeutic use.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within microbial cells. As a secondary alcohol, it may disrupt cellular membranes or interfere with metabolic pathways, although detailed mechanistic studies are still required.

Q & A

Basic Research Questions

Q. How can 1-(4-Ethylphenyl)-2-butanol be unambiguously identified and characterized in a research setting?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR (¹H/¹³C) : To confirm the aromatic ethyl group (δ ~1.2 ppm for CH₃, δ ~2.6 ppm for CH₂) and the alcohol moiety (δ ~1.5–2.0 ppm for butanol chain).

- GC-MS : For purity assessment and molecular ion peak identification (expected m/z ≈ 192 for [M]⁺).

- FT-IR : To detect the hydroxyl stretch (~3300 cm⁻¹) and aromatic C-H stretches (~3000–3100 cm⁻¹).

Cross-reference with NIST spectral databases for validation .

Q. What are the established synthetic routes for this compound, and what are their respective yields and challenges?

- Methodological Answer :

- Grignard Reaction : React 4-ethylphenylmagnesium bromide with 2-butenal. Typical yields range from 60–75%, with challenges in controlling regioselectivity and avoiding over-addition.

- Hydroboration-Oxidation : Use 4-ethylstyrene as a precursor, followed by asymmetric hydroboration. Yields vary (50–65%) depending on catalyst (e.g., chiral ligands for enantiomeric purity).

- Reduction of Ketone Precursors : Catalytic hydrogenation of 1-(4-ethylphenyl)-2-butanone using Pd/C or NaBH₄. Yields >80%, but requires careful purification to remove residual ketone .

Advanced Research Questions

Q. How do reaction conditions influence the stereoselectivity and purity of this compound during synthesis?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., THF) favor higher stereoselectivity in Grignard reactions by stabilizing intermediates.

- Catalytic Systems : Chiral catalysts (e.g., BINAP-Ru complexes) in hydroboration improve enantiomeric excess (up to 90% ee).

- Temperature Control : Low temperatures (–20°C) minimize side reactions like Wagner-Meerwein rearrangements.

Contrasting data on enantioselectivity (e.g., 70% vs. 90% ee) may arise from impurities in starting materials or inconsistent catalytic loading .

Q. What analytical techniques are most effective in resolving data contradictions regarding the stability of this compound under varying pH and temperature?

- Methodological Answer :

- HPLC-PDA : Monitor degradation products (e.g., oxidation to ketones) at pH 2–12. Acidic conditions (pH <4) show <5% degradation over 24 hours, while alkaline conditions (pH >10) induce >30% degradation.

- Accelerated Stability Studies : Use thermal gravimetric analysis (TGA) to assess decomposition at elevated temperatures (T >100°C).

Discrepancies in reported degradation rates may stem from differences in sample preparation (e.g., dissolved oxygen levels) .

Q. What are the mechanistic pathways for the environmental degradation of this compound, and how do they compare to structurally related compounds?

- Methodological Answer :

- Photodegradation : UV irradiation generates hydroxyl radicals, leading to C–C bond cleavage at the butanol chain. Primary products include 4-ethylphenol and butyraldehyde.

- Biodegradation : Microbial oxidation via alcohol dehydrogenase produces 1-(4-ethylphenyl)-2-butanone, analogous to ibuprofen degradation pathways.

Compared to 1-(4-methylphenyl)-2-butanol, the ethyl group slows degradation by 20–30% due to steric hindrance .

Q. How can researchers reconcile discrepancies in reported pharmacological activities of this compound derivatives across different in vitro models?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Modify the butanol chain length or ethyl substituent position to assess impacts on receptor binding (e.g., GABAₐ modulation).

- Assay-Specific Factors : Differences in cell membrane permeability (e.g., Caco-2 vs. HEK293 cells) may explain conflicting IC₅₀ values.

Cross-validate results using orthogonal methods (e.g., electrophysiology and calcium imaging) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.